2,2-Diethoxyethylamine

Organic Synthesis Medicinal Chemistry Basicity

Aminoacetaldehyde self-condensation limits multi-step synthesis. 2,2-Diethoxyethylamine is a shelf-stable diethyl acetal-protected primary amine-a masked aldehyde equivalent. • High-yield one-pot 2-heteroaryl imidazole synthesis for KDR kinase inhibitors • Non-substitutable for Pomeranz-Fritsch isoquinoline synthesis • Scalable route to imidazolone antifungals (OPC-29030) • Superior hydrolytic stability vs. dimethyl acetal analog; pKa 8.47 Supplied with Certificate of Analysis; bulk quantities available.

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS No. 645-36-3
Cat. No. B048651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethoxyethylamine
CAS645-36-3
SynonymsAmino-acetaldehyde Diethyl Acetal;  1,1-Diethoxy-2-aminoethane;  1-Amino-2,2-diethoxyethane;  2,2-Bis(ethyloxy)ethanamine;  2,2-Diethoxyethanamine;  2,2-Diethoxyethylamine;  2-Aminoacetaldehyde Diethyl Acetal;  Aminoacetaldehyde Diethyl Acetal;  Glycinaldehy
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCCOC(CN)OCC
InChIInChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3
InChIKeyHJKLEAOXCZIMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethoxyethylamine: Acetal-Protected Amine for Heterocycle Synthesis


2,2-Diethoxyethylamine (Aminoacetaldehyde diethyl acetal) is a primary amine bearing a diethyl acetal protecting group [1]. This bifunctional molecule (C6H15NO2, MW 133.19) serves as a masked aldehyde equivalent, enabling controlled, stepwise reactivity in organic synthesis . The acetal moiety imparts stability under basic and nucleophilic conditions, while acidic hydrolysis reveals the reactive aldehyde for subsequent cyclization or condensation .

2,2-Diethoxyethylamine vs. Aminoacetal Analogs: Reactivity & Stability


The choice between diethyl acetal, dimethyl acetal, and unprotected aminoacetaldehyde is non-trivial for process chemists. The diethyl acetal in 2,2-diethoxyethylamine offers a distinct balance of steric bulk, hydrolytic stability, and basicity compared to its dimethyl analog [1]. While the free aldehyde (aminoacetaldehyde) is highly reactive, it is prone to self-condensation and polymerization, limiting its shelf-life and utility in multi-step syntheses . Conversely, the dimethyl acetal analog, while cheaper, exhibits different deprotection kinetics and may lead to transacetalization side reactions with diols or alcohols present in complex reaction mixtures . This compound's specific pKa (8.47) and boiling point (162-163 °C) also influence its behavior in biphasic systems and distillative workups compared to other amines .

2,2-Diethoxyethylamine: Head-to-Head Evidence


Basicity vs. Dimethyl Acetal Analog

The conjugate acid of 2,2-diethoxyethylamine exhibits a pKa of 8.47 at 25°C, which is 1.52 log units higher (more basic) than the predicted pKa of 6.95 for the dimethyl acetal analog, 2,2-dimethoxyethylamine . This increased basicity can influence nucleophilicity in alkylation reactions and acid-base extraction behavior.

Organic Synthesis Medicinal Chemistry Basicity

Boiling Point and Density vs. Dimethyl Acetal

2,2-Diethoxyethylamine boils at 162-163 °C at atmospheric pressure, which is 23-28 °C higher than the boiling point of 2,2-dimethoxyethylamine (135-139 °C at 95 mmHg) . Its density (0.916 g/mL at 25°C) is also significantly lower than that of the dimethyl analog (0.965 g/mL) . These differences impact distillation parameters and solvent miscibility profiles.

Physical Chemistry Process Chemistry Distillation

Catalytic Hydrogenation vs. Chloracetal Route

The traditional method for preparing 2,2-diethoxyethylamine from chloracetaldehyde diethyl acetal requires a 72-fold molar excess of anhydrous ammonia and yields only ~70% of the desired product, with ~15% of the bis-alkylated side product [1]. In contrast, the catalytic hydrogenation of dialkoxyacetonitrile described in US Patent 4,137,268 avoids the need for excess ammonia and eliminates the formation of ammonium chloride waste, providing a more atom-economical and environmentally benign process [1].

Process Chemistry Green Chemistry Ammonia Excess

One-Pot Heteroaryl-Imidazole Synthesis

A one-pot method for synthesizing heteroaryl-2-imidazoles utilizes 2,2-diethoxyethylamine as the acetal-protected aminoacetaldehyde component [1]. This procedure, which involves nucleophilic substitution of an imidate with the aminoacetal followed by acidic deprotection and cyclization, affords high yields of imidazoles with electron-poor heterocyclic substituents [1]. For instance, 4-pyridinyl-2-imidazole was prepared in a single pot, avoiding the tedious isolation of intermediates required in earlier, low-yielding (20-55%) methods [1].

Medicinal Chemistry Heterocycle Synthesis Imidazole

Pomeranz-Fritsch Isoquinoline Synthesis

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines via the acid-catalyzed cyclization of benzalaminoacetals . This reaction specifically requires an aminoacetal like 2,2-diethoxyethylamine for the initial condensation with benzaldehyde to form the Schiff base precursor . Simpler amines such as diethylamine or ethanolamine, lacking the protected aldehyde functionality, cannot participate in this cyclization, rendering 2,2-diethoxyethylamine an irreplaceable building block for this specific heterocyclic scaffold construction.

Heterocycle Chemistry Named Reaction Isoquinoline

Pharmaceutical Intermediate: OPC-29030 and Imidazolones

2,2-Diethoxyethylamine is employed as a key intermediate in the synthesis of OPC-29030, an antifungal agent [1]. Specifically, it is condensed with phenyl chloroformate-derived carbamates to form ureas, which are subsequently cyclized under acidic conditions to yield imidazolones, a core structure in many bioactive molecules [1]. While the dimethyl acetal analog (2,2-dimethoxyethylamine) is also used in pharmaceutical synthesis (e.g., for ivabradine and praziquantel), the specific application in OPC-29030 highlights a distinct, documented use case for the diethyl variant .

Pharmaceutical Intermediate API Synthesis Antifungal

2,2-Diethoxyethylamine Applications


One-Pot Heteroaryl Imidazoles for Kinase Inhibitors

Based on the high-yielding one-pot protocol demonstrated in Tetrahedron [1], 2,2-diethoxyethylamine is the optimal building block for medicinal chemistry teams synthesizing libraries of 2-heteroaryl imidazoles. These scaffolds are critical for developing kinase domain insert receptor (KDR) inhibitors and other ATP-competitive kinase inhibitors. The ability to avoid intermediate isolation and achieve high yields directly addresses the need for rapid SAR exploration and scalable route development.

Isoquinoline Alkaloid Synthesis

For natural product synthesis and medicinal chemistry programs targeting isoquinoline-based alkaloids, 2,2-diethoxyethylamine is the essential starting material for the Pomeranz-Fritsch reaction . Substitution with any other primary amine lacking the protected aldehyde group will fail to produce the required benzalaminoacetal intermediate. This makes it a non-substitutable commodity for chemists working in this specific heterocyclic space.

Antifungal Imidazolone APIs: Process Development

Process chemists developing routes to imidazolone-containing antifungal agents can leverage the documented use of 2,2-diethoxyethylamine in the synthesis of OPC-29030 [2]. The well-established condensation with phenyl carbamates and subsequent acidic cyclization provides a robust, scalable pathway. Furthermore, the hydrogenation-based manufacturing method [3] for this building block promises a more cost-effective and environmentally compliant supply chain compared to routes that generate ammonium chloride waste.

Imidazole Ligands for Transition Metal Catalysis

Building on the synthesis of heteroaryl-2-imidazoles [1], 2,2-diethoxyethylamine can be used to prepare bidentate nitrogen ligands such as 2-pyridinyl-2-imidazole. These ligands find application in palladium-catalyzed cross-coupling reactions. The diethyl acetal group offers a stable, non-coordinating protecting group during the ligand synthesis, which is crucial for avoiding unwanted metal complexation prior to the final deprotection step.

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